Thiocyanic acid, 2,4-dinitrobenzyl ester
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Overview
Description
Thiocyanic acid, 2,4-dinitrobenzyl ester: is an organic compound with the molecular formula C7H3N3O4S and a molecular weight of 225.181 g/mol . It is known for its distinctive structure, which includes a thiocyanate group (SCN) attached to a benzene ring substituted with two nitro groups at the 2 and 4 positions . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 2,4-dinitrobenzyl ester typically involves the reaction of 2,4-dinitrobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 2,4-dinitrobenzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Substitution: Potassium thiocyanate, acetone, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Substitution: Various thiocyanate derivatives.
Reduction: 2,4-diaminobenzyl thiocyanate.
Oxidation: Sulfonyl derivatives.
Scientific Research Applications
Chemistry: Thiocyanic acid, 2,4-dinitrobenzyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a reagent for the detection of certain biomolecules. It is also used in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of thiocyanic acid, 2,4-dinitrobenzyl ester involves the interaction of the thiocyanate group with various molecular targets. The nitro groups play a crucial role in the reactivity of the compound, influencing its interaction with other molecules . The pathways involved in its mechanism of action include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Uniqueness: Thiocyanic acid, 2,4-dinitrobenzyl ester is unique due to the presence of two nitro groups on the benzene ring, which significantly enhances its reactivity compared to other thiocyanate esters . This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
13287-50-8 |
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Molecular Formula |
C8H5N3O4S |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H5N3O4S/c9-5-16-4-6-1-2-7(10(12)13)3-8(6)11(14)15/h1-3H,4H2 |
InChI Key |
DALHWMJWWPDQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CSC#N |
Origin of Product |
United States |
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